(2R,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid
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Overview
Description
(2R,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid is a complex organic compound that features isotopic labeling with nitrogen-15 and carbon-13. This compound is of significant interest in various scientific fields due to its unique isotopic composition, which makes it valuable for tracing and studying biochemical pathways and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid typically involves multi-step organic synthesis techniques. The process begins with the selection of appropriate starting materials that contain the desired isotopic labels. These starting materials undergo a series of chemical reactions, including amination, alkylation, and carboxylation, to form the final product. Each step requires precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the incorporation of isotopic labels without compromising the compound’s integrity.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound involves scaling up the laboratory synthesis methods. This often requires the use of specialized equipment and techniques to handle large volumes of reagents and ensure consistent product quality. The production process must also adhere to strict regulatory standards to ensure the safety and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of isotopes in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and processes that require precise isotopic labeling.
Mechanism of Action
The mechanism of action of (2R,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid involves its incorporation into biochemical pathways where it can be traced using spectroscopic techniques. The isotopic labels allow researchers to monitor the compound’s interactions with molecular targets and pathways, providing insights into its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-amino-3-methylpentanoic acid: A non-isotopically labeled analog.
(2R,3S)-2-(15N)azanyl-3-methylpentanoic acid: Labeled with nitrogen-15 but not carbon-13.
(2R,3S)-2-amino-3-(113C)methylpentanoic acid: Labeled with carbon-13 but not nitrogen-15.
Uniqueness
The uniqueness of (2R,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid lies in its dual isotopic labeling, which provides a more comprehensive tracing capability compared to compounds labeled with a single isotope
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
138.12 g/mol |
IUPAC Name |
(2R,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
InChI Key |
AGPKZVBTJJNPAG-JZHNXQILSA-N |
Isomeric SMILES |
[13CH3][13CH2][13C@H]([13CH3])[13C@H]([13C](=O)O)[15NH2] |
Canonical SMILES |
CCC(C)C(C(=O)O)N |
Origin of Product |
United States |
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